molecular formula C20H19NO3S B2845999 3-(isopropylsulfonyl)-N-(naphthalen-1-yl)benzamide CAS No. 941993-03-9

3-(isopropylsulfonyl)-N-(naphthalen-1-yl)benzamide

Cat. No.: B2845999
CAS No.: 941993-03-9
M. Wt: 353.44
InChI Key: LWCWWYBEMVKOHT-UHFFFAOYSA-N
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Description

3-(isopropylsulfonyl)-N-(naphthalen-1-yl)benzamide is an organic compound that features a benzamide core substituted with an isopropylsulfonyl group and a naphthalen-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(isopropylsulfonyl)-N-(naphthalen-1-yl)benzamide typically involves a multi-step processThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can significantly increase the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(isopropylsulfonyl)-N-(naphthalen-1-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions typically involve specific temperatures, pressures, and solvents to optimize the reaction rate and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .

Scientific Research Applications

3-(isopropylsulfonyl)-N-(naphthalen-1-yl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(isopropylsulfonyl)-N-(naphthalen-1-yl)benzamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes, modulation of receptor activity, or alteration of cellular signaling pathways. The exact mechanism of action depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(isopropylsulfonyl)-N-(naphthalen-1-yl)benzamide include other benzamide derivatives and sulfonyl-substituted aromatic compounds. Examples include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

N-naphthalen-1-yl-3-propan-2-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3S/c1-14(2)25(23,24)17-10-5-9-16(13-17)20(22)21-19-12-6-8-15-7-3-4-11-18(15)19/h3-14H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCWWYBEMVKOHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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